

Triampyzine: A Technical Overview of a Pyrazine Derivative

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triampyzine, identified by the IUPAC name N,N,3,5,6-pentamethylpyrazin-2-amine, is a pyrazine derivative that was investigated for its potential as an anticholinergic and antisecretory agent.[1] Although it was first described in the literature around 1966, **Triampyzine** was never commercially marketed.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of **Triampyzine**, drawing from available database information and computational predictions. Due to its status as a non-marketed compound, a significant portion of the physicochemical and pharmacological data is based on computational models rather than extensive experimental validation.

Chemical Structure and Identification

The chemical identity of **Triampyzine** is well-established through various nomenclature and registry systems.

Table 1: Chemical Identification of **Triampyzine**



Identifier	Value	Source
IUPAC Name	N,N,3,5,6-pentamethylpyrazin- 2-amine	[2]
CAS Number	6503-95-3	[2]
Molecular Formula	С9Н15N3	[3]
SMILES String	CC1=C(N=C(C(=N1)C)N(C)C) C	

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems. For **Triampyzine**, a combination of computed and limited experimental data for related compounds provides insight into its characteristics.

Table 2: Physicochemical Properties of Triampyzine

Property	Value	Data Type	Source
Molecular Weight	165.24 g/mol	Computed	
Melting Point	Not available	Experimental data not found	
Boiling Point	Not available	Experimental data not found	
Solubility	Not available	Experimental data not found	
logP (XLogP3-AA)	1.4	Computed	-
рКа	Not available	Experimental data not found	_

Pharmacological Profile



Triampyzine is described as an anticholinergic and antisecretory agent. This classification suggests its mechanism of action likely involves the antagonism of acetylcholine receptors, leading to a reduction in secretions. However, detailed in-vitro and in-vivo pharmacological studies, including receptor binding affinities, functional assay results, and pharmacokinetic and pharmacodynamic data, are not readily available in the public domain.

Experimental Protocols

Specific experimental protocols for the synthesis, analysis, and biological evaluation of **Triampyzine** are not detailed in readily accessible scientific literature. However, general methodologies for the characterization of novel chemical entities can be applied.

General Synthetic Approach for Substituted Pyrazines

The synthesis of substituted pyrazines often involves the condensation of a-dicarbonyl compounds with 1,2-diamines. For a pentasubstituted pyrazine like **Triampyzine**, a multi-step synthesis would likely be required, potentially involving the sequential introduction of methyl and dimethylamino groups onto a pyrazine core.

Physicochemical Property Determination

- Solubility: The shake-flask method is a standard protocol to determine the aqueous solubility
 of a compound. An excess of the compound is equilibrated with water at a constant
 temperature, and the concentration of the dissolved compound is then measured, typically
 by HPLC.
- LogP Determination: The octanol-water partition coefficient (logP) can be experimentally
 determined using the shake-flask method followed by quantification of the compound in both
 the octanol and aqueous phases.

Analytical Characterization

A comprehensive analytical characterization of a synthesized compound like **Triampyzine** would typically involve:

• Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.



- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

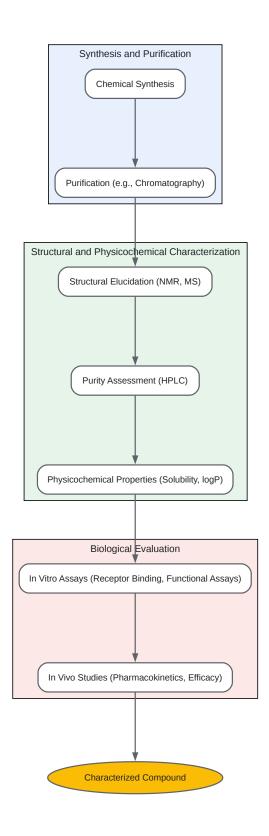
Biological Assays

- Receptor Binding Assays: To determine the affinity of **Triampyzine** for various muscarinic acetylcholine receptor subtypes (M1-M5) to elucidate its anticholinergic activity.
- Functional Assays: To measure the antagonist effect of **Triampyzine** on acetylcholineinduced responses in cell-based or tissue-based assays, confirming its functional activity.
- In-vivo Models of Secretion: To evaluate the antisecretory effects of **Triampyzine** in animal models, for instance, by measuring its impact on salivary or gastric acid secretion.

Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound such as **Triampyzine**.





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